molecular formula C6H7N3O3S B14296709 N-Carbamoylpyridine-3-sulfonamide CAS No. 113916-37-3

N-Carbamoylpyridine-3-sulfonamide

Cat. No.: B14296709
CAS No.: 113916-37-3
M. Wt: 201.21 g/mol
InChI Key: YTPMPUKKISGPFH-UHFFFAOYSA-N
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Description

N-Carbamoylpyridine-3-sulfonamide is an organic compound that belongs to the class of sulfonamides Sulfonamides are characterized by the presence of a sulfonyl group connected to an amine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Carbamoylpyridine-3-sulfonamide typically involves the reaction of pyridine-3-sulfonyl chloride with urea. The reaction is carried out in the presence of a base, such as triethylamine, in an organic solvent like dichloromethane. The reaction conditions usually involve stirring the mixture at room temperature for several hours until the reaction is complete .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

N-Carbamoylpyridine-3-sulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of amines.

    Substitution: Formation of substituted sulfonamides.

Scientific Research Applications

N-Carbamoylpyridine-3-sulfonamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its antibacterial and antifungal properties.

    Industry: Utilized in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of N-Carbamoylpyridine-3-sulfonamide involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: Another sulfonamide with antibacterial properties.

    Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for antibacterial therapy.

    Sulfadiazine: Used in combination with pyrimethamine for the treatment of toxoplasmosis.

Uniqueness

N-Carbamoylpyridine-3-sulfonamide is unique due to its specific structure, which allows it to interact with different molecular targets compared to other sulfonamides. Its pyridine ring enhances its binding affinity and specificity, making it a valuable compound for various applications.

Properties

CAS No.

113916-37-3

Molecular Formula

C6H7N3O3S

Molecular Weight

201.21 g/mol

IUPAC Name

pyridin-3-ylsulfonylurea

InChI

InChI=1S/C6H7N3O3S/c7-6(10)9-13(11,12)5-2-1-3-8-4-5/h1-4H,(H3,7,9,10)

InChI Key

YTPMPUKKISGPFH-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CN=C1)S(=O)(=O)NC(=O)N

Origin of Product

United States

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